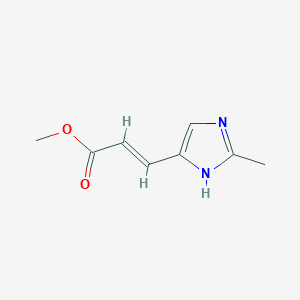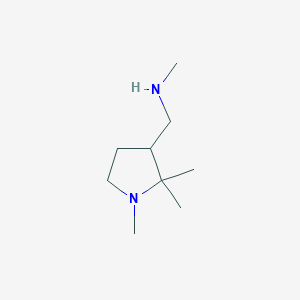
2-(Azetidin-1-yl)aniline
Overview
Description
2-(Azetidin-1-yl)aniline is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-(Azetidin-1-yl)aniline are certain types of fungi, including Aspergillus niger and Aspergillus flavus . These fungi are pathogenic microorganisms that can cause infections in humans and other organisms.
Mode of Action
It is known that azetidin-2-ones, a class of compounds to which this compound belongs, have potent antifungal activity . They interact with their targets, disrupting their normal functions and leading to their death .
Biochemical Pathways
Azetidin-2-ones are known to interfere with the biosynthesis of cell walls in fungi . This disruption in cell wall synthesis can lead to the death of the fungi.
Pharmacokinetics
It is known that azetidin-2-ones are hydrolytically vulnerable solids , which may influence their absorption and distribution in the body
Result of Action
The result of the action of this compound is the death of the target fungi. By disrupting cell wall synthesis, the compound causes the fungi to die, thereby preventing or treating fungal infections .
Biochemical Analysis
Biochemical Properties
2-(Azetidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division. The interaction between this compound and tubulin leads to the inhibition of tubulin polymerization, which can affect cell division and proliferation . Additionally, this compound has been shown to interact with various enzymes involved in metabolic pathways, altering their activity and thus influencing cellular metabolism .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has demonstrated antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. Additionally, this compound can modulate the activity of various enzymes, leading to changes in metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can influence cellular functions . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity. The compound’s distribution is also affected by its interactions with binding proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications direct the compound to organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes .
Properties
IUPAC Name |
2-(azetidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-1-2-5-9(8)11-6-3-7-11/h1-2,4-5H,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLBHZLYFBCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)


![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)






![cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1465859.png)

